4-(Aminooxy)-2-fluorobenzonitrile
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Overview
Description
4-(Aminooxy)-2-fluorobenzonitrile is a chemical compound characterized by the presence of an aminooxy group and a fluorine atom attached to a benzonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminooxy)-2-fluorobenzonitrile typically involves the introduction of an aminooxy group to a fluorobenzonitrile precursor. One common method is the reaction of 2-fluorobenzonitrile with hydroxylamine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as aniline or p-phenylenediamine to accelerate the formation of the oxime bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
4-(Aminooxy)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxime Derivatives: Formed through oxidation of the aminooxy group.
Primary Amines: Resulting from the reduction of the nitrile group.
Substituted Derivatives: Formed by replacing the fluorine atom with other nucleophiles.
Scientific Research Applications
4-(Aminooxy)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and peptides.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Aminooxy)-2-fluorobenzonitrile involves its reactivity with carbonyl compounds to form stable oxime bonds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon. The formation of the oxime bond is highly chemoselective and can occur under mild conditions, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic Acid: Similar in structure but contains an acetic acid moiety instead of a benzonitrile group.
Hydroxylamine Derivatives: Compounds with similar aminooxy functionality but different substituents on the aromatic ring
Uniqueness
4-(Aminooxy)-2-fluorobenzonitrile is unique due to the presence of both the aminooxy group and the fluorine atom, which impart distinct reactivity and properties. The combination of these functional groups allows for versatile applications in synthesis and bioconjugation, setting it apart from other similar compounds .
Properties
Molecular Formula |
C7H5FN2O |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
4-aminooxy-2-fluorobenzonitrile |
InChI |
InChI=1S/C7H5FN2O/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3H,10H2 |
InChI Key |
VTWDUOQKWNKEDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1ON)F)C#N |
Origin of Product |
United States |
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